An In-depth Technical Guide to 3'-O-Methylguanosine-5'-Diphosphate: Structure and Function
An In-depth Technical Guide to 3'-O-Methylguanosine-5'-Diphosphate: Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-O-Methylguanosine-5'-diphosphate is a synthetic analog of the natural nucleotide guanosine (B1672433) diphosphate (B83284) (GDP). This modification, the methylation of the 3'-hydroxyl group of the ribose sugar, has profound implications for its biological activity, particularly in the context of nucleic acid synthesis. While its triphosphate counterpart, 3'-O-methylguanosine-5'-triphosphate (3'-O-Me-GTP), is well-characterized as a potent chain terminator of RNA synthesis, the specific functions and applications of the diphosphate form are less extensively documented. This guide provides a comprehensive overview of the structure, properties, and known functions of 3'-O-methylguanosine-5'-diphosphate and its triphosphate analog, offering insights into its potential applications in research and drug development.
Structure and Physicochemical Properties
The core structure of 3'-O-methylguanosine-5'-diphosphate consists of a guanine (B1146940) base linked to a ribose sugar, which is in turn attached to a diphosphate group at the 5' position. The defining feature of this molecule is the presence of a methyl group on the 3'-hydroxyl of the ribose moiety.
Table 1: Physicochemical Properties of 3'-O-Methylguanosine-5'-Diphosphate
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₇N₅O₁₁P₂ | [1][2] |
| Molecular Weight | 457.23 g/mol | [1] |
| CAS Number | 78771-34-3 | [1][2] |
| Appearance | To be determined (likely a white to off-white solid) | [1] |
| Purity | >95% (as commercially available) | [1] |
| Storage Conditions | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C. | [1] |
| Stability | Stable for several weeks at ambient temperature during shipping. Greater than 2 years if stored properly. | [1] |
Function: A Focus on Chain Termination in RNA Synthesis
The primary and most well-documented function of 3'-O-methylated guanosine nucleotides lies in their ability to act as chain terminators during RNA synthesis. This activity is predominantly attributed to the triphosphate form, 3'-O-Me-GTP.
The mechanism of chain termination is straightforward. RNA polymerases catalyze the formation of phosphodiester bonds by linking the 5'-phosphate group of an incoming nucleotide to the 3'-hydroxyl group of the growing RNA chain. The methylation of the 3'-hydroxyl group in 3'-O-Me-GTP physically blocks this reaction, as there is no available hydroxyl group to form the next phosphodiester bond. Once incorporated into a nascent RNA strand, 3'-O-Me-GTP effectively halts further elongation.[3]
This property makes 3'-O-Me-GTP an invaluable tool for studying the mechanisms of transcription. It has been instrumental in preparing and analyzing early RNA polymerase II elongation intermediates.[4]
While the triphosphate is the active chain-terminating agent, the diphosphate form, 3'-O-methylguanosine-5'-diphosphate, can be considered a precursor. In cellular or in vitro systems containing appropriate kinases, the diphosphate can be phosphorylated to the active triphosphate form.
Caption: RNA synthesis termination by 3'-O-Me-GTP.
Experimental Protocols
Enzymatic Synthesis of 3'-O-Methylguanosine-5'-Diphosphate
A common method for preparing nucleotide diphosphates is through the enzymatic phosphorylation of the corresponding monophosphate.
Materials:
-
3'-O-Methylguanosine-5'-monophosphate (3'-O-Me-GMP)
-
Guanylate kinase (GMPK)
-
ATP (adenosine triphosphate)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
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HPLC system for purification and analysis
Protocol:
-
Dissolve 3'-O-Me-GMP and a molar excess of ATP in the reaction buffer.
-
Initiate the reaction by adding guanylate kinase. The enzyme will catalyze the transfer of a phosphate (B84403) group from ATP to 3'-O-Me-GMP.
-
Incubate the reaction mixture at the optimal temperature for the kinase (typically 37°C).
-
Monitor the progress of the reaction by taking aliquots at various time points and analyzing them by HPLC.
-
Once the reaction is complete (as indicated by the consumption of the monophosphate and the appearance of the diphosphate peak), terminate the reaction by heat inactivation of the enzyme or by adding EDTA.
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Purify the 3'-O-methylguanosine-5'-diphosphate from the reaction mixture using preparative HPLC.
-
Lyophilize the purified fraction to obtain the final product.
Caption: Workflow for enzymatic synthesis.
In Vitro Transcription Chain Termination Assay
This assay can be used to assess the chain-terminating activity of 3'-O-Me-GTP, which can be formed in situ from the diphosphate.
Materials:
-
Linear DNA template with a known promoter sequence
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RNA polymerase (e.g., T7 RNA polymerase or E. coli RNA polymerase)
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Ribonucleoside triphosphates (ATP, CTP, UTP, GTP)
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3'-O-Methylguanosine-5'-diphosphate (or triphosphate)
-
Transcription buffer
-
RNase inhibitor
-
Urea-polyacrylamide gel for electrophoresis
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Autoradiography or fluorescence imaging system
Protocol:
-
Set up transcription reactions in separate tubes. Include a control reaction with all four standard NTPs and experimental reactions with varying concentrations of 3'-O-methylguanosine-5'-diphosphate.
-
If starting with the diphosphate, include an appropriate kinase and ATP to facilitate its conversion to the triphosphate.
-
Initiate transcription by adding RNA polymerase.
-
Allow the reactions to proceed for a defined period at the optimal temperature.
-
Stop the reactions by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.
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Denature the RNA products by heating.
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Separate the RNA products by size using denaturing urea-polyacrylamide gel electrophoresis.
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Visualize the RNA transcripts using autoradiography (if using radiolabeled nucleotides) or a fluorescent stain.
-
The presence of shorter RNA transcripts in the experimental lanes compared to the full-length product in the control lane indicates chain termination.
Caption: Workflow for a chain termination assay.
Signaling Pathways and Cellular Effects
Currently, there is no direct evidence to suggest that 3'-O-methylguanosine-5'-diphosphate is involved in specific cellular signaling pathways as a signaling molecule itself. Its significance in a biological context is primarily as a synthetic tool to probe the process of transcription.
The introduction of methylated nucleosides into cells can have broader, indirect effects. Methylated nucleosides are naturally present in tRNA and rRNA, where they play crucial roles in structure, stability, and function.[5] The cellular machinery that handles these modifications is complex. It is conceivable that synthetic methylated nucleosides could interact with enzymes involved in these pathways, such as methyltransferases or demethylases, but such interactions for 3'-O-methylguanosine-5'-diphosphate have not been characterized.
Conclusion and Future Directions
3'-O-Methylguanosine-5'-diphosphate, and more prominently its triphosphate derivative, serves as a critical research tool for the study of RNA transcription. Its ability to act as a chain terminator provides a powerful method for dissecting the intricate steps of RNA polymerase activity. While much of the functional data is associated with the triphosphate form, the diphosphate remains a relevant precursor.
Future research could focus on several key areas:
-
Quantitative Analysis: Detailed kinetic studies are needed to determine the inhibition constants (Ki) of 3'-O-methylguanosine-5'-diphosphate and triphosphate for various RNA polymerases. This would provide a more precise understanding of their inhibitory potency.
-
Enzymatic Conversion: A thorough characterization of the enzymes capable of converting the diphosphate to the triphosphate form in different biological systems would be beneficial.
-
Cellular Effects: Investigating the potential off-target effects of 3'-O-methylguanosine-5'-diphosphate on other cellular processes, particularly those involving nucleotide metabolism and RNA modification, could reveal new biological activities.
A deeper understanding of these aspects will undoubtedly enhance the utility of 3'-O-methylguanosine-5'-diphosphate as a tool for researchers and may open new avenues for its application in drug development.
References
- 1. medkoo.com [medkoo.com]
- 2. 3'-O-Methylguanosine-5'-Diphosphate, 78771-34-3 | BroadPharm [broadpharm.com]
- 3. 3'-O-Methylguanosine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Methylated nucleosides in tRNA and tRNA methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
